4-Oxo-9,11,13-octadecatrienoic acid 4-Oxo-9,11,13-octadecatrienoic acid
Brand Name: Vulcanchem
CAS No.: 17699-20-6
VCID: VC21083516
InChI: InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+
SMILES: CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol

4-Oxo-9,11,13-octadecatrienoic acid

CAS No.: 17699-20-6

Cat. No.: VC21083516

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-9,11,13-octadecatrienoic acid - 17699-20-6

Specification

CAS No. 17699-20-6
Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
IUPAC Name (9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid
Standard InChI InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+
Standard InChI Key DTRGDWOPRCXRET-SUTYWZMXSA-N
Isomeric SMILES CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O
SMILES CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O
Canonical SMILES CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O

Introduction

4-Oxo-9,11,13-octadecatrienoic acid, also known as licanic acid or couepic acid, is a polyunsaturated fatty acid with significant biological properties. Its molecular formula is C18H28O3C_{18}H_{28}O_3, and it has a molecular weight of approximately 292.4 g/mol. This compound is characterized by its unique structure, which includes multiple double bonds and a ketone functional group.

Structural Representation

PropertyValue
Molecular FormulaC18H28O3C_{18}H_{28}O_3
Molecular Weight292.4 g/mol
IUPAC Name(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid
CAS Number623-99-4

Mechanisms of Action

The compound's anti-inflammatory activity is linked to its ability to modulate key signaling pathways:

  • Nuclear Factor kappa B (NF-κB): Inhibition of NF-κB nuclear localization reduces inflammation.

  • Mitogen-Activated Protein Kinase (MAPK): The activation of MAPK pathways is suppressed by this compound.

These mechanisms suggest potential therapeutic applications for managing inflammatory diseases.

Natural Sources

4-Oxo-9,11,13-octadecatrienoic acid can be derived from various plant sources. Notably, it has been isolated from Salicornia herbacea, a halophyte known for its antioxidant properties and potential health benefits .

Extraction Methods

The extraction process typically involves:

  • Harvesting plant material.

  • Using solvent extraction methods to isolate the fatty acids.

  • Purification through chromatographic techniques.

Recent Studies

Recent studies have focused on the metabolic pathways influenced by this fatty acid:

StudyFindings
Demonstrated anti-inflammatory effects in macrophages through modulation of NF-κB and MAPK pathways.
Investigated the localization of oxo-octadecadienoic acids in tomato fruit using ultra-performance liquid chromatography (UPLC).

Potential Applications

The unique properties of 4-Oxo-9,11,13-octadecatrienoic acid suggest several potential applications:

  • Pharmaceuticals: Development of anti-inflammatory drugs.

  • Nutraceuticals: Use in dietary supplements for health promotion.

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